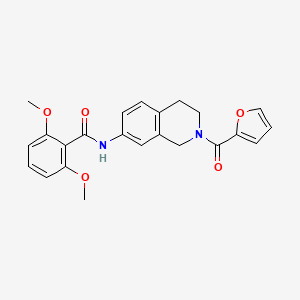

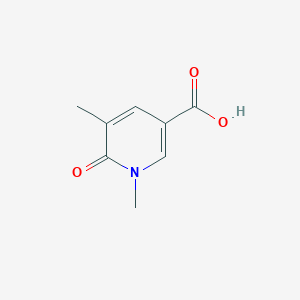

![molecular formula C11H12N4O2S B2549319 N-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide CAS No. 688793-24-0](/img/structure/B2549319.png)

N-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives has been explored in the context of developing potential antimicrobial and hemolytic agents. In one study, a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was successfully synthesized through a multi-step process. This process involved the conversion of benzoic acid into various intermediates, culminating in the reaction of 5-phenyl-1,3,4-Oxadiazol-2-thiol with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride. The spectral characterization confirmed the successful synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of N-substituted acetamides plays a crucial role in their biological activity. In the case of kappa-opioid agonists, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen was carried out. The study found that the introduction of substituted-aryl groups at this position led to the discovery of potent compounds. One such compound, bearing a 3-aminophenyl group, exhibited significant naloxone-reversible analgesic effects in a mouse model .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-substituted acetamides are critical for determining the final properties of these compounds. The reaction conditions, such as the use of DMF and sodium hydride, and the equimolar ratios of reactants, are tailored to achieve the desired substitutions and to ensure the successful synthesis of the target compounds. These reactions are carefully monitored and characterized using various spectral methods to confirm the structure of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides are influenced by their molecular structure. The synthesized compounds in the studies were screened for antimicrobial and hemolytic activity. Most compounds showed activity against selected microbial species, with one compound, in particular, being the most active. The series exhibited less toxicity, suggesting potential for further biological screening and application trials. However, one compound was noted for higher cytotoxicity, indicating the importance of careful evaluation of these properties in drug development .

Scientific Research Applications

Crystal Structure Analysis

Studies have detailed the crystal structures of compounds related to N-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide, highlighting the folded conformation and intramolecular hydrogen bonding that stabilize these structures. These insights are crucial for understanding the chemical behavior and potential modifications of these compounds for various applications (Subasri et al., 2017).

Anticancer Applications

Research on analogues of N-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide has shown significant potential in inhibiting key enzymes related to cancer growth, such as dihydrofolate reductase (DHFR). These compounds have demonstrated potency against various tumor cells in culture, suggesting their relevance in developing new antitumor agents (Gangjee et al., 2007).

Antimicrobial Activity

Several derivatives synthesized from the key structure of N-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide have been evaluated for their antimicrobial properties. These studies have found that many of these compounds exhibit good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Inhibition of Enzymes Related to Metabolic Diseases

Compounds based on the N-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide structure have also been shown to inhibit enzymes like glutaminase, which is involved in various diseases, including cancer and neurological disorders. This suggests a potential application in treating diseases related to enzyme dysregulation (Shukla et al., 2012).

Drug Design and Molecular Docking

Research has also focused on the molecular structure and docking analyses of N-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide derivatives to explore their potential as antiviral agents, particularly against COVID-19. These studies provide insights into the drug-likeness and pharmacokinetic properties of these compounds, underscoring their potential in antiviral therapy (Mary et al., 2020).

Future Directions

properties

IUPAC Name |

N-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-7(16)12-5-6-15-10(17)8-3-2-4-13-9(8)14-11(15)18/h2-4H,5-6H2,1H3,(H,12,16)(H,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVDRSJSHFWCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1C(=O)C2=C(NC1=S)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2549236.png)

![5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2549238.png)

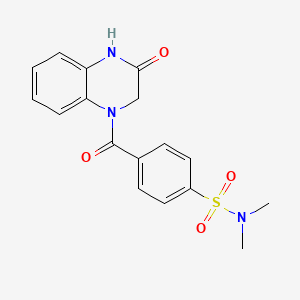

![1-(1,3-benzodioxol-5-yl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2549239.png)

![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2549242.png)

![(2,4-dimethylphenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2549244.png)

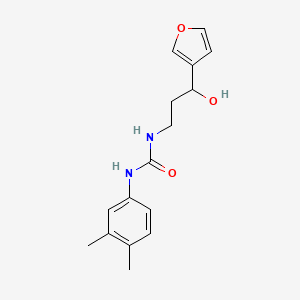

![3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2549246.png)

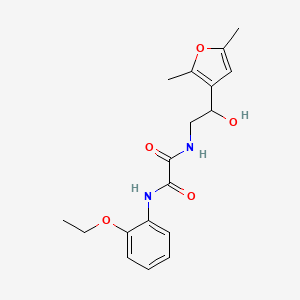

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide](/img/structure/B2549250.png)

![3-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2549255.png)

![N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2549258.png)